3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 7-ethoxy-4-chloro-2H-chromen-2-one in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and proteins involved in cell proliferation and survival, such as topoisomerases and kinases. The compound can also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic factors .
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one can be compared with other similar compounds, such as:
2-arylbenzothiazoles: These compounds share the benzothiazole moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined structural features of benzothiazole and chromenone, which contribute to its diverse chemical reactivity and broad spectrum of biological activities.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c1-2-21-12-8-7-11-9-13(18(20)22-15(11)10-12)17-19-14-5-3-4-6-16(14)23-17/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMQPDRMIDFVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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